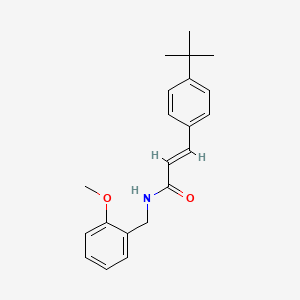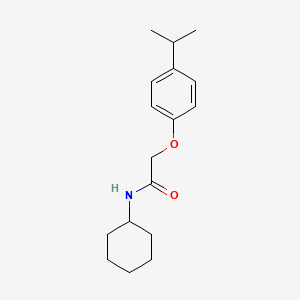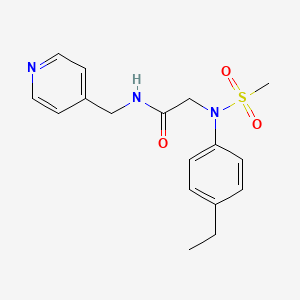
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide, also known as TBNBMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBNBMA is a member of the acrylamide family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins that promote inflammation. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. Additionally, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide is also stable under various conditions, which makes it suitable for long-term storage. However, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has some limitations. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. Additionally, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide. One potential direction is to investigate its potential as a drug delivery system for the treatment of brain diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to investigate the safety and efficacy of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide in vivo, which will be important for its potential clinical applications.
Conclusion:
In conclusion, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been investigated for its potential as a drug delivery system. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide, which will be important for its potential clinical applications.
Synthesemethoden
The synthesis of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide involves the reaction between 4-tert-butylphenylamine and 2-methoxybenzyl acrylate in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide. The yield of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide can be increased by optimizing the reaction conditions, such as temperature, time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2,3)18-12-9-16(10-13-18)11-14-20(23)22-15-17-7-5-6-8-19(17)24-4/h5-14H,15H2,1-4H3,(H,22,23)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKJELKJBNITQF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)


![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)

![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)